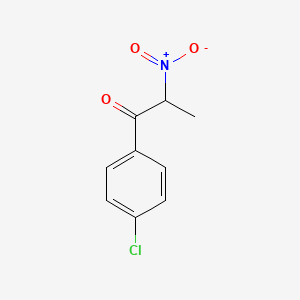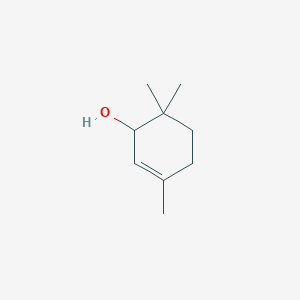
Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)- is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has non-superimposable mirror images, and the (2R,3R) notation indicates the specific configuration of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)- can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-2-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-hydroxy-2-methylpentanoic acid methyl ester using a suitable hydrogenation catalyst. This process can be optimized for large-scale production by controlling parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 3-oxo-2-methylpentanoic acid or 3-oxo-2-methylpentanoic acid methyl ester.
Reduction: Formation of 3-hydroxy-2-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)- depends on its specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The molecular targets and pathways involved can vary widely depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Pentanoic acid, 2-hydroxy-3-methyl-, methyl ester: Similar structure but with different hydroxyl and methyl group positions.
Pentanoic acid, 2-hydroxy-, methyl ester: Lacks the additional methyl group present in Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)-.
Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester: Similar structure but with the methyl group at a different position.
Uniqueness
Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (2R,3R)- is unique due to its specific chiral configuration and the presence of both hydroxyl and methyl groups at distinct positions. This configuration can impart unique chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
78655-79-5 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
methyl (2R,3R)-3-hydroxy-2-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-4-6(8)5(2)7(9)10-3/h5-6,8H,4H2,1-3H3/t5-,6-/m1/s1 |
Clave InChI |
DPSANHWICFQPHY-PHDIDXHHSA-N |
SMILES isomérico |
CC[C@H]([C@@H](C)C(=O)OC)O |
SMILES canónico |
CCC(C(C)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)


![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)

![1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14452696.png)
![3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione](/img/structure/B14452704.png)



![3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14452708.png)
